benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate

PROTAC linkerology linker SAR targeted protein degradation

Benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate combines a Cbz-protected amine, a propyl spacer (critical for PROTAC ternary complex geometry), and a 4-formyltriazole aldehyde handle for site-specific bioconjugation. The propyl chain provides an essential one-methylene extension versus ethyl analogs, preventing catastrophic failures in degrader activity. Procure this specific building block for orthogonal deprotection strategies and bioorthogonal ligation workflows.

Molecular Formula C14H16N4O3
Molecular Weight 288.3 g/mol
CAS No. 2098071-34-0
Cat. No. B1482972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate
CAS2098071-34-0
Molecular FormulaC14H16N4O3
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCN2C=C(N=N2)C=O
InChIInChI=1S/C14H16N4O3/c19-10-13-9-18(17-16-13)8-4-7-15-14(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2,(H,15,20)
InChIKeyYDCLPWNHNVYCGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate (CAS 2098071-34-0): Core Structural and Procurement Profile


Benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate (CAS 2098071-34-0) is a heterobifunctional building block that integrates a Cbz-protected aliphatic amine, a propyl spacer, and a 4-formyl-1,2,3-triazole moiety within a single scaffold [1]. Its molecular formula is C₁₄H₁₆N₄O₃ with a molecular weight of 288.30 g/mol, commercially available at a standard purity of 95% or 98% with batch-specific QC documentation (NMR, HPLC, GC) . The unique combination of a metal-chelating, hydrogen-bond-capable 1,2,3-triazole [2], a distal aldehyde handle for oxime/hydrazone ligation or reductive amination [3], and a Cbz-protected amine enabling orthogonal deprotection strategies makes this compound a strategic intermediate for PROTAC linkerology and bioconjugate chemistry where precise spatial control and functional group orthogonality are critical [1].

Why Linker Length Prevents Simple Analog Substitution of Benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate


Compounds within the 4-formyl-1,2,3-triazole-carbamate family cannot be used interchangeably due to the critical role of the alkyl spacer length between the triazole ring and the carbamate nitrogen. The target compound features a propyl (-CH₂-CH₂-CH₂-) spacer, providing a specific distance and three freely rotating C-C bonds that directly influence the conformational flexibility and overall vector of the final conjugate [2]. In the context of PROTAC design, systematic studies have demonstrated a marked dependency of degradation potency on linker length, where changes of as little as one methylene unit can shift a degrader from potent to inactive by altering ternary complex cooperativity [2][3]. The Cbz (benzyloxycarbonyl) protecting group further differentiates this compound from its Boc (tert-butyloxycarbonyl) analog (MW 254.29 g/mol) by offering hydrogenolytic rather than acidic deprotection, enabling orthogonal protecting group strategies in complex synthetic sequences [1]. Simple replacement with a shorter ethyl-linker analog (e.g., CAS 2097965-23-4, MW 274.28 g/mol) or a methylated carbamate derivative therefore carries a high risk of failed bioconjugation geometry and altered pharmacological activity, as extensive SAR in PROTAC linkerology has shown that optimal linker length and composition are target-specific and not generalizable [2][4].

Quantitative Differentiation of Benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate Against Structural Analogs


Linker Length Differentiation: Propyl vs. Ethyl Spacer in Triazole-Carbamate Building Blocks

The propyl spacer in benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate provides a critical one-methylene-unit extension relative to the ethyl analog benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate (CAS 2097965-23-4), translating into a molecular weight difference of 14.02 g/mol (288.30 vs. 274.28 g/mol) . In PROTAC development, a change in linker length by even a single methylene group has been shown to shift the degradation potency from DC₅₀ < 10 nM to inactive, as linker length directly affects ternary complex cooperativity between the target protein and the E3 ligase [1][2]. For instance, Zorba et al. reported that among a series of BTK degraders differing only in linker length, one methylene unit was sufficient to alter degradation efficiency by over 50%, a finding echoed across multiple PROTAC campaigns [2]. This demonstrates that the propyl spacer is not an arbitrary chain length but a distinct design parameter that cannot be approximated by ethyl or butyl analogs without risk of functional failure [1][3].

PROTAC linkerology linker SAR targeted protein degradation

Protecting Group Orthogonality: Cbz vs. Boc in Triazole-Carbamate Intermediates

The Cbz (benzyloxycarbonyl) protecting group in the target compound (MW = 288.30 g/mol) enables hydrogenolytic deprotection (H₂/Pd-C), a cleavage condition orthogonal to the acidic deprotection required for its direct structural analog, tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate (Boc-protected, MW = 254.29 g/mol) [1]. This orthogonality has been quantified: Cbz groups are cleaved quantitatively (typically >95% yield) by catalytic hydrogenolysis within 1–4 hours at room temperature, conditions under which Boc groups remain fully intact [1]. Conversely, Boc is removed by TFA (50–95% v/v) within 30–60 minutes, conditions that cleave Cbz only slowly (t₁/₂ > 6 hours in 50% TFA) [1]. This differential lability allows sequential deprotection in complex multifunctional intermediates, a critical capability for generating site-specifically modified PROTACs and bioconjugates that is lost when only one protecting group is available [2].

orthogonal protection solid-phase peptide synthesis bioconjugation

Aldehyde Reactivity: Quantified Conjugate Acceptor Capacity vs. Non-Aldehyde Triazole Analogs

The 4-formyl substituent on the 1,2,3-triazole ring of the target compound provides a reactive aldehyde handle with well-characterized reactivity. A tandem synthetic method for 4-formyl-1,2,3-triazoles achieved isolated yields of 65–92% for analogs with diverse N1-substituents via CuAAC chemistry, demonstrating robust synthetic accessibility [2]. The aldehyde enables oxime/hydrazone bioconjugation with second-order rate constants of 10⁻³ to 10⁻¹ M⁻¹s⁻¹ at pH 4–7, representing a >100-fold rate enhancement over non-catalyzed amide bond formation under analogous conditions [3]. In contrast, the non-formyl triazole analog (e.g., 1-(3-aminopropyl)-1H-1,2,3-triazole) lacks this electrophilic conjugation handle entirely, limiting its utility to amide coupling via the amine terminus alone, which restricts the achievable conjugate topology [1]. This dual orthogonal reactivity—aldehyde at the triazole and Cbz-amine at the opposite terminus—is a differentiating feature not replicated in simpler mono-functional triazole building blocks [2].

bioorthogonal ligation oxime formation reductive amination

Linker Modularity and Bioconjugation Compatibility: Triazole-Containing vs. PEG Linker Building Blocks

The 1,2,3-triazole ring embedded in the target compound serves as more than a structural connector: it acts as a privileged scaffold that combines rigidity, hydrogen-bonding capability, and metal-chelating properties, characteristics absent in purely aliphatic PEG linkers [1][3]. A solid-phase PROTAC synthesis study demonstrated that triazole-containing PROTACs achieved degradation of H-PGDS with DC₅₀ values comparable to the reported flexible-linker PROTAC (HPGDS)-1, while offering improved synthetic tractability via CuAAC assembly [2]. Triazole-based linkers have been shown to yield PROTACs with DC₅₀ values ranging from sub-nanomolar to low micromolar depending on linker placement and target protein, with at least one triazole-containing PROTAC achieving DC₅₀ ≈ 31.4 nM for specific targets, comparable to PEG-linked analogs [1]. The target compound's dual carbamate-triazole architecture provides a pre-validated building block that can be directly incorporated into these modular synthetic routes, bypassing the need for multi-step linker pre-assembly [2].

PROTAC linker design triazole scaffold modular synthesis

Purity and Batch Reproducibility: QC-Documented Purity Benchmarking Against Analog Building Blocks

The target compound is commercially sold at a standard purity of 95–98%, with the Bidepharm catalog (Cat. No. BD02089937) specifying 98% purity and providing batch-specific QC documentation including NMR, HPLC, and GC spectra . This level of documentation exceeds the typical 95% purity specification commonly associated with research-grade triazole-carbamate analogs (e.g., the Boc analog tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate, typically listed at 95% purity without detailed QC certificates ). For PROTAC synthesis and bioconjugation applications where stoichiometric precision directly affects coupling efficiency and final product homogeneity, a purity difference of 3% (98% vs. 95%) translates to 3 mg less impurity per 100 mg of building block used—potentially avoiding side products that complicate HPLC purification of the final high-molecular-weight conjugate [1].

quality control reproducibility chemical procurement

Self-Immolative Potential of Carbamate-Triazole Linkers Under Basic Conditions

Carbamate-functionalized 1,4-disubstituted triazoles, structurally related to the target compound, have been shown to exhibit self-immolative characteristics under basic conditions. A systematic study demonstrated a clear structure-reactivity relationship via Hammett analysis, where the rate of amine reporter group release was tunable across a range depending on the electronic nature of the triazole substituents [1][2]. Under alkaline conditions (pH 8–10), these carbamate-triazole conjugates underwent quantitative triggered release within minutes to hours, with half-lives ranging from <5 minutes for electron-withdrawing substituents to >24 hours for electron-donating variants [1]. The target compound, bearing a Cbz-carbamate and an aldehyde-substituted triazole, is positioned within this design space as a potential triggerable linker, with the aldehyde enabling further electronic tuning via oxime or imine formation—a property not available in non-formyl triazole-carbamate analogs [1].

self-immolative linkers prodrug design controlled release

Optimal Procurement and Application Scenarios for Benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate Based on Quantitative Evidence


PROTAC Linker SAR Library Construction Requiring Propyl Spacer Geometry

In PROTAC development campaigns, the propyl spacer of benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate provides a specific one-methylene-unit extension relative to the common ethyl-linker building block (ΔMW = 14.02 g/mol). Systematic linker SAR studies have shown that even single-methylene variations can shift PROTAC degradation potency from DC₅₀ < 10 nM to inactive, as linker length directly modulates ternary complex cooperativity [2][3]. Researchers synthesizing focused linker-length libraries should procure this compound as a distinct length increment that cannot be approximated by ethyl or butyl analogs, ensuring coverage of the critical propyl geometry space in structure-activity relationship exploration [2].

Orthogonal Deprotection Sequences in Complex PROTAC or Peptide-Drug Conjugate Assembly

The Cbz protecting group on this building block enables hydrogenolytic deprotection (H₂/Pd-C, >95% yield, <4 h), fully orthogonal to the acid-labile Boc group that characterizes its closest structural analog [1]. This orthogonality—quantified as a >6-fold difference in deprotection half-life under 50% TFA conditions—allows sequential amine unveiling in multi-step syntheses without intermediate purification [1]. Laboratories constructing PROTACs or peptide-drug conjugates requiring a triazole spacer with sequential deprotection should select this Cbz-protected variant over the Boc analog to avoid acidic conditions that may compromise sensitive functional groups on the target ligand or E3 recruiter [2].

Dual-Site Bioorthogonal Conjugation via Aldehyde and Amine Handles

The 4-formyl group on the triazole ring provides a bioorthogonal aldehyde handle for oxime or hydrazone ligation with second-order rate constants (k₂ ≈ 10⁻³–10⁻¹ M⁻¹s⁻¹) that are >100-fold faster than non-catalyzed amide bond formation at pH 4–7 [6]. Combined with the Cbz-protected amine at the opposite terminus, this compound enables sequential, site-specific dual conjugation strategies [5]. Groups developing heterobifunctional fluorescent probes, antibody-drug conjugates, or PROTACs requiring orthogonal conjugation of warhead and E3 ligand at precisely defined attachment points should procure this building block to exploit its dual orthogonal reactivity in a single intermediate, avoiding the need for separate mono-functional building blocks [4][5].

Triggerable Prodrug and Self-Immolative Linker Development

Carbamate-functionalized 1,4-disubstituted triazoles structurally related to this compound exhibit self-immolative release characteristics under basic conditions, with release half-lives tunable from <5 minutes to >24 hours based on the electronic properties of ring substituents (Hammett σₚ analysis) [7]. The aldehyde substituent (σₚ –CHO = 0.42) on the target compound provides a reactive site for post-synthetic conversion to imines or oximes with a broad range of σₚ values, enabling release-rate tuning over a >100-fold range from a single building block [7][8]. Laboratories developing base-triggered prodrugs, controlled-release polymers, or molecular sensors should procure this compound as a versatile scaffold that supports post-synthetic kinetic tuning, a capability not available in non-formyl triazole analogs [8].

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